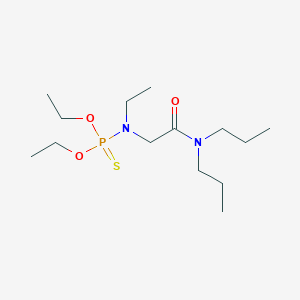
4-(4-t-butilfenil)fenol
Descripción general
Descripción
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes en la ciencia de los materiales
4-(4-t-butilfenil)fenol exhibe propiedades antioxidantes significativas, las cuales son cruciales en la ciencia de los materiales. Suprime eficazmente la oxidación, previniendo la degradación y desintegración de los materiales . Esta característica es particularmente valiosa para mejorar la durabilidad y resistencia de los plásticos, cauchos y polímeros, convirtiéndolo en un aditivo esencial en la producción de estos materiales .
Investigación farmacéutica: Propiedades antifúngicas y anticancerígenas
En la investigación farmacéutica, this compound ha sido identificado por sus propiedades antifúngicas y anticancerígenas potenciales. Ha mostrado actividad fungicida contra Botrytis cinerea y actividad citotóxica contra células MCF-7, una línea celular de carcinoma de mama, con un valor IC50 identificado de 5 μg/ml . Estos hallazgos sugieren que una investigación más profunda sobre las bioactividades del compuesto podría conducir a su aplicación como un nuevo agente terapéutico.
Ingeniería química: Producción de resinas epoxi
Los ingenieros químicos utilizan this compound en la producción de resinas epoxi y agentes de curado. Debido a su naturaleza monofuncional, actúa como un terminador de cadena o un tapón final en la ciencia de los polímeros, controlando el peso molecular al limitar el crecimiento de la cadena . Esto es esencial para adaptar las propiedades de las resinas epoxi para aplicaciones específicas.
Bioquímica: Estudios de reacciones enzimáticas
En bioquímica, this compound se usa en estudios cinéticos de reacciones enzimáticas, como la hidroxilación por tirosinasa de hongo . Comprender estas reacciones es vital para el desarrollo de ensayos bioquímicos e intervenciones terapéuticas.
Ciencia ambiental: Contaminación y disrupción endocrina
Los científicos ambientales han expresado su preocupación por las posibles propiedades de disrupción endocrina de this compound. Un informe de evaluación de riesgos de la Unión Europea sugirió que el compuesto podría tener propiedades despigmentantes y podría actuar como un disruptor endocrino . Esto destaca la importancia de monitorear su impacto ambiental y regular su uso.
Agricultura: Actividad fungicida
Las propiedades antifúngicas del compuesto también son relevantes en la agricultura, donde podría servir como un agente de control biológico. Al proporcionar una alternativa a los fungicidas químicos, podría ayudar a controlar los fitopatógenos fúngicos en los cultivos, reduciendo la degradación ambiental y los riesgos para la salud asociados con los pesticidas químicos .
Mecanismo De Acción
Target of Action
It is widely used in the polymer industry , suggesting that its targets could be related to polymer structures or processes.
Mode of Action
4-(4-t-Butylphenyl)phenol is monofunctional, meaning it has one functional group that can participate in reactions . In polymer science terms, it acts as a chain stopper or endcapper, used to control molecular weight by limiting chain growth . It has an OH group and may react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .
Biochemical Pathways
Its role in the production of epoxy resins and curing agents, as well as in polycarbonate resins, suggests that it may influence the biochemical pathways related to these processes .
Pharmacokinetics
Its solubility in basic water suggests that it could be absorbed and distributed in aqueous environments.
Result of Action
Its use in the polymer industry suggests that it may have effects on the structure and properties of polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-t-Butylphenyl)phenol. For instance, its solubility in basic water suggests that the pH of the environment could influence its action. Additionally, its use in various industrial applications suggests that it may be stable under a range of conditions.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXRLZJEZGKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066535 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-92-1 | |
| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)





